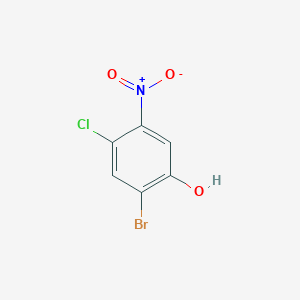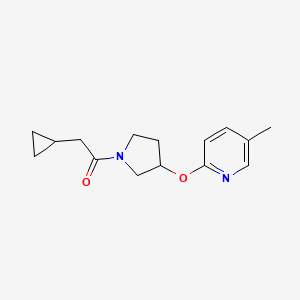
N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule that contains functional groups such as amide and dioxo groups. It also contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrimidine rings would likely contribute to the compound’s aromaticity, while the amide and dioxo groups could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The amide group could potentially undergo hydrolysis or reduction reactions, while the thiophene ring might be susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the amide group could increase its polarity and potentially its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Green Synthesis and Antimicrobial Activity
A study by Sowmya et al. (2018) described a green approach for the synthesis of thiophenyl pyrazoles and isoxazoles, demonstrating their potential antibacterial and antifungal activities. This research highlights the importance of adopting environmentally friendly synthesis methods for compounds with potential therapeutic applications (Sowmya et al., 2018).
Organic Synthesis and Medicinal Chemistry
Gülten et al. (2019) emphasized the significance of tetrahydropyrimidine synthesis in organic chemistry, especially for pharmaceutical applications. The study discussed the synthesis of tetrahydropyrimidine-5-carboxamide derivatives through the Biginelli condensation reaction, showcasing their relevance in organic synthesis and medicinal chemistry (Gülten et al., 2019).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exploring their anti-inflammatory and analgesic properties. The study found that some of these derivatives exhibit significant COX-2 inhibitory activity, suggesting their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Heterocyclic Compounds Synthesis
Fadda et al. (2013) focused on synthesizing new tetrahydropyrimidine-2-thione derivatives and their thiazolo and benzothiazepine derivatives, showcasing the versatility of these compounds in creating a variety of biologically active molecules. This research underlines the importance of heterocyclic compounds in drug design and development (Fadda et al., 2013).
Polymer Chemistry Applications
Spiliopoulos et al. (1998) explored the synthesis of rigid-rod polyamides and polyimides derived from specific diamino compounds, contributing to the field of polymer chemistry. These polymers exhibited excellent thermooxidative stability, highlighting their potential applications in materials science (Spiliopoulos et al., 1998).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the condensation of 2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with 3,3-diphenylpropylamine followed by the addition of a carboxylic acid derivative to form the final product.", "Starting Materials": [ "2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid", "3,3-diphenylpropylamine", "Carboxylic acid derivative" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with 3,3-diphenylpropylamine in the presence of a coupling agent such as EDC or DCC to form an amide intermediate.", "Step 2: Addition of a carboxylic acid derivative such as ethyl chloroformate or benzoyl chloride to the amide intermediate to form the final product, N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
1396785-08-2 |
Produktname |
N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
Molekularformel |
C25H23N3O3S |
Molekulargewicht |
445.54 |
IUPAC-Name |
N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C25H23N3O3S/c29-23(22-16-27-25(31)28(24(22)30)17-20-12-7-15-32-20)26-14-13-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,15-16,21H,13-14,17H2,(H,26,29)(H,27,31) |
InChI-Schlüssel |
XPJAIKFTDUJKQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CS3)C4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate](/img/structure/B2774976.png)
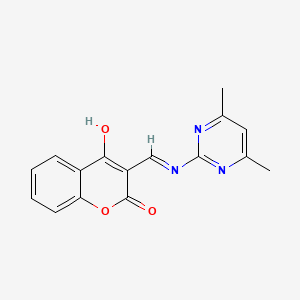
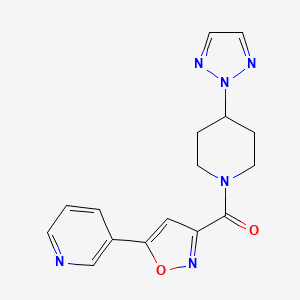


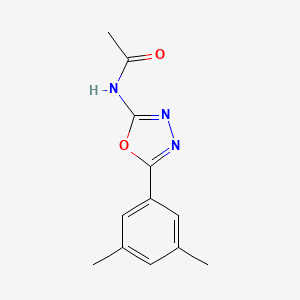

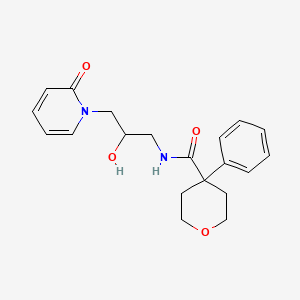
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2774986.png)
![5-(4-Methylbenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2774987.png)
